molecular formula C10H12N2O4 B14448480 4-[2-(5-Nitrofuran-2-yl)ethenyl]morpholine CAS No. 77324-85-7

4-[2-(5-Nitrofuran-2-yl)ethenyl]morpholine

Cat. No.: B14448480
CAS No.: 77324-85-7
M. Wt: 224.21 g/mol
InChI Key: NAFMRLKCDXBBHQ-UHFFFAOYSA-N
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Description

4-[2-(5-Nitrofuran-2-yl)ethenyl]morpholine is a compound that belongs to the class of nitrofuran derivatives. These compounds are known for their wide range of biological activities, including antibacterial, antifungal, and antiprotozoal properties . The presence of the nitrofuran moiety in the structure is crucial for its biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-(5-Nitrofuran-2-yl)ethenyl]morpholine typically involves the reaction of 5-nitrofuran-2-carbaldehyde with morpholine under basic conditions. The reaction proceeds through a condensation mechanism, forming the desired product . The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is carried out in a solvent like ethanol or methanol at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

4-[2-(5-Nitrofuran-2-yl)ethenyl]morpholine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield 4-[2-(5-aminofuran-2-yl)ethenyl]morpholine .

Scientific Research Applications

4-[2-(5-Nitrofuran-2-yl)ethenyl]morpholine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound exhibits antibacterial and antifungal properties, making it useful in microbiological studies.

    Medicine: Due to its biological activity, it is investigated for potential therapeutic applications, including as an antimicrobial agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-[2-(5-Nitrofuran-2-yl)ethenyl]morpholine involves the interaction with bacterial enzymes, leading to the inhibition of essential cellular processes. The nitrofuran moiety is reduced within the bacterial cell, generating reactive intermediates that cause damage to DNA and other cellular components . This multi-targeted approach reduces the likelihood of resistance development.

Comparison with Similar Compounds

Similar Compounds

  • Nitrofurantoin
  • Furazolidone
  • Nitrofurazone
  • Nifuroxazide
  • Furaltadone
  • Nifurtoinol
  • Furazidin
  • Difurazone
  • Nifurquinazol

Uniqueness

4-[2-(5-Nitrofuran-2-yl)ethenyl]morpholine is unique due to its specific structural features, including the presence of the morpholine ring, which can enhance its solubility and bioavailability compared to other nitrofuran derivatives . This structural uniqueness contributes to its distinct biological activity and potential therapeutic applications.

Properties

CAS No.

77324-85-7

Molecular Formula

C10H12N2O4

Molecular Weight

224.21 g/mol

IUPAC Name

4-[2-(5-nitrofuran-2-yl)ethenyl]morpholine

InChI

InChI=1S/C10H12N2O4/c13-12(14)10-2-1-9(16-10)3-4-11-5-7-15-8-6-11/h1-4H,5-8H2

InChI Key

NAFMRLKCDXBBHQ-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C=CC2=CC=C(O2)[N+](=O)[O-]

Origin of Product

United States

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